6-Benzyloxy-4-methyl-1H-indole
Description
Contextualization of the Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus is often referred to as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in biologically active compounds. researchgate.net This prevalence stems from the indole ring's ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net Its structural resemblance to the amino acid tryptophan means that many indole-containing compounds can interact with enzymes and receptors that recognize this essential building block. mdpi.com
In contemporary chemical research, the indole scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. nih.gov Researchers are continually exploring new methods for the functionalization of the indole ring, aiming to create libraries of compounds for high-throughput screening against a wide array of biological targets. researchgate.netnih.gov The development of more efficient and environmentally friendly synthetic methodologies for constructing and modifying the indole core is also a major focus. researchgate.net
Significance of Substituted Indole Derivatives in Synthetic Organic Chemistry and Chemical Biology
The true versatility of the indole scaffold is unlocked through the introduction of various substituents at different positions on the ring system. mdpi.compcbiochemres.com These substitutions can dramatically alter the parent molecule's physical, chemical, and biological properties. mdpi.com In synthetic organic chemistry, substituted indoles are valuable intermediates for the construction of more complex molecular architectures, including many natural products and pharmaceuticals. scirp.orgopenmedicinalchemistryjournal.com The specific placement of electron-donating or electron-withdrawing groups can direct the regioselectivity of subsequent reactions, providing chemists with precise control over the synthetic outcome. researchgate.net
From a chemical biology perspective, substituted indole derivatives are indispensable tools for probing biological processes. mdpi.com They are utilized in the development of selective agonists and antagonists for various receptors, inhibitors for specific enzymes, and fluorescent probes for cellular imaging. The wide range of biological activities exhibited by substituted indoles is remarkable, encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective properties, among others. nih.govpcbiochemres.com This functional diversity underscores the immense potential of substituted indoles in the ongoing quest for new and improved therapeutic interventions. mdpi.com
Overview of Current Research Trajectories for 6-Benzyloxy-4-methyl-1H-indole and Analogous Structures
This compound is a specific substituted indole derivative that has garnered interest in medicinal chemistry and organic synthesis. evitachem.com Its structure features a benzyloxy group at the 6-position and a methyl group at the 4-position of the indole core. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a more polar and potentially biologically active site. The methyl group can influence the molecule's steric and electronic properties.
Current research involving this compound and its analogs primarily focuses on their utility as building blocks in the synthesis of more complex, biologically active molecules. evitachem.com For instance, related benzyloxy-substituted indoles are key intermediates in the preparation of compounds targeting various receptors and enzymes. chemicalbook.com The synthesis of this compound itself can be achieved through methods like the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone under acidic conditions. evitachem.com Researchers are also exploring more efficient and scalable synthetic routes to this and other substituted indoles.
Furthermore, studies on analogous structures often involve the exploration of their potential as therapeutic agents. For example, various substituted indole derivatives have been investigated for their activity as inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com The specific substitution pattern of this compound makes it a valuable scaffold for further chemical modification and exploration of its biological activity profile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-12-9-14(10-16-15(12)7-8-17-16)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
InChI Key |
BLPSMLLPUJSKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Investigations into Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactivity Profiles of Substituted Indoles
The reactivity of the indole (B1671886) ring is characterized by the high electron density of the pyrrole (B145914) moiety, which makes it highly susceptible to electrophilic attack while also allowing it to exhibit nucleophilic character under certain conditions.
Electrophilic Reactivity: Electrophilic aromatic substitution is a cornerstone of indole chemistry, with the C3 position being the most nucleophilic and kinetically favored site for attack. ic.ac.ukquora.com This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the indoleninium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. rsc.org When an electrophile attacks at C3, the positive charge is delocalized over the nitrogen and the C2 carbon. In contrast, attack at the C2 position leads to an intermediate where the benzene ring's aromatic sextet is disturbed, which is energetically less favorable. rsc.org
In 6-Benzyloxy-4-methyl-1H-indole, the presence of the electron-donating methyl and benzyloxy groups on the benzene portion of the molecule further enhances the electron density of the entire ring system, activating it for electrophilic substitution. If the C3 position of an indole is already substituted, electrophilic attack can be directed to the C2 position, often proceeding through an initial attack at C3 followed by a rearrangement. rsc.orgquimicaorganica.org The compound reacts readily under electrophilic conditions due to the electron-rich nature of the indole system. evitachem.com
Nucleophilic Reactivity: The indole nucleus can also function as a nucleophile. The N-H proton is weakly acidic and can be removed by a strong base to generate an indolyl anion, which is a potent nucleophile that can react with electrophiles at the N1 position. bhu.ac.in The indole itself, particularly at the C3 position, can act as a nucleophile in reactions such as Mannich, Michael, and Friedel-Crafts reactions. evitachem.com The latent nucleophilic reactivity of the indole ring is significant in many biosynthetic pathways. nih.gov
Conversely, substituted indoles can be rendered electrophilic to participate in nucleophilic substitution reactions. This typically requires the introduction of an electron-withdrawing group to decrease the ring's electron density and/or the presence of a suitable leaving group. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent electrophile that reacts regioselectively at the C2-position with various nucleophiles. nii.ac.jp
| Reactivity Type | Primary Site | Influencing Factors | Typical Reactions |
|---|---|---|---|
| Electrophilic Substitution | C3 (most favored) | Electron-donating groups on the ring increase reactivity. Steric hindrance can influence regioselectivity. | Nitration, Halogenation, Friedel-Crafts, Mannich Reaction |
| Nucleophilicity (as Nucleophile) | N1 (after deprotonation), C3 | Basicity of the reaction medium. Strength of the reacting electrophile. | N-Alkylation, C3-Alkylation, Michael Addition |
| Nucleophilic Substitution (as Electrophile) | Varies (e.g., C2, C3) | Presence of strong electron-withdrawing groups and a good leaving group. | SNAr-type reactions |
Oxidation and Reduction Pathways of the Indole Nucleus
The indole core can undergo both oxidation and reduction, leading to a variety of structurally distinct products. The specific outcome is highly dependent on the reagents and reaction conditions employed.
Oxidation Pathways: The oxidation of indoles can proceed via several pathways, yielding products such as oxindoles, indoxyls (3-hydroxyindoles), dioxindoles, and isatins. nih.gov The pyrrole ring is generally more susceptible to oxidation than the benzene ring. Electrochemical studies have shown that the oxidation of indole derivatives can be a complex, multi-step process. scispace.comresearchgate.net One common pathway involves oxidation at the C2 and C3 positions. For instance, the enzymatic oxidation of indole by cytochrome P450 enzymes can produce a range of products, including indoxyl, which is a transient intermediate, and oxindole, which is often a more stable, predominant product. nih.gov Further oxidation and dimerization of indoxyl can lead to the formation of indigo (B80030) pigments. nih.gov Atmospheric oxidation, initiated by radicals like •OH, can also lead to the formation of various oxygenated products. copernicus.orgcopernicus.org
Reduction Pathways: The reduction of the indole nucleus can also be directed to either the pyrrole or the benzene ring. quimicaorganica.org Catalytic hydrogenation or reduction with acidic reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid typically reduces the C2-C3 double bond of the pyrrole ring to afford indolines. bhu.ac.in In contrast, reduction under dissolving metal conditions, such as with lithium in liquid ammonia, preferentially reduces the benzene ring, yielding 4,7-dihydroindoles. bhu.ac.in For a substituted compound like this compound, the choice of reducing agent is critical, as the benzyloxy group is susceptible to cleavage by catalytic hydrogenolysis (a reductive process).
| Transformation | Reagents/Conditions | Major Product(s) | Ring Affected |
|---|---|---|---|
| Oxidation | O3, NaIO4, Cytochrome P450 | Oxindoles, Dioxindoles, Isatins | Pyrrole Ring |
| Reduction (Acidic) | Zn/HCl, NaBH3CN/CH3COOH | Indolines | Pyrrole Ring |
| Reduction (Dissolving Metal) | Li/NH3(l) | 4,7-Dihydroindoles | Benzene Ring |
Catalytic Transformations Involving this compound as a Substrate or Ligand
Modern synthetic chemistry heavily relies on catalytic methods to functionalize heterocyclic compounds like indoles in an efficient and selective manner. Substituted indoles can serve as versatile substrates in a multitude of transition-metal-catalyzed reactions.
While specific catalytic studies featuring this compound as the substrate are not extensively documented, its structure is amenable to a range of transformations known for the indole class. A primary area of focus is the catalytic C-H functionalization, which allows for the direct formation of new bonds at positions that are otherwise unreactive, avoiding the need for pre-functionalized starting materials. Catalysts based on palladium, rhodium, copper, and other transition metals are commonly employed for this purpose.
For example, indoles can undergo catalytic C-3 benzylation with benzylic alcohols using molecular iodine as a catalyst, which proceeds via an electrophilic substitution mechanism. acs.org Other important catalytic reactions include cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, where a halogenated indole is coupled with a suitable partner. Although this compound is not halogenated, it could be functionalized to participate in such transformations.
The indole scaffold, with its nitrogen lone pair and π-electron system, also has the potential to act as a ligand, coordinating to a metal center and influencing its catalytic activity. However, its role as a substrate in catalytic transformations is far more prevalent in synthetic chemistry.
| Reaction Type | Catalyst Example | Description | Potential Site on Indole |
|---|---|---|---|
| C-H Arylation/Alkylation | Pd(OAc)2, Rh complexes | Direct formation of a C-C bond by activating a C-H bond. | C2, C3, C4, C7 |
| C-N Coupling (Buchwald-Hartwig) | Pd complexes | Formation of a C-N bond, typically using a halo-indole. | N1, or C-position if halogenated |
| C-C Coupling (Suzuki, Heck) | Pd complexes | Cross-coupling of a halo-indole with boronic acids or alkenes. | Any halogenated C-position |
| Cyclization/Indole Synthesis | Pd(OAc)2 (Larock) | Catalytic formation of the indole ring itself from precursors. evitachem.com | N/A (Forms the ring) |
Stability and Degradation Studies under Defined Chemical Conditions
The stability of this compound is a critical factor in its synthesis, storage, and application. Generally, the compound is stable under standard laboratory conditions. evitachem.com However, its structure contains moieties that are susceptible to degradation under specific chemical environments.
The indole ring itself is known to be sensitive to strong acids, under which it can be prone to polymerization. nih.gov The benzyloxy group is a widely used protecting group for hydroxyl functions due to its general stability, but it is labile under certain conditions. It can be cleaved by strong acids or, most commonly, through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This cleavage results in the formation of a hydroxyl group at the C6 position and toluene (B28343) as a byproduct. The stability of this ether linkage is an important consideration in multi-step syntheses, and reagents such as trifluoroacetic acid or borane-triethylamine complexes can be used to prevent its cleavage during other transformations. evitachem.com
The molecule's stability is also limited under strongly oxidizing or reducing conditions, as described in section 3.2. Advanced oxidation processes can lead to the degradation of the indole structure, potentially forming various intermediates. mdpi.com The N-benzyl group on other heterocycles can be removed under specific oxidative conditions (e.g., KOtBu/DMSO/O₂), and while the benzyloxy group is an ether rather than a direct N-C bond, strong oxidative conditions could potentially affect the benzylic C-H bonds. researchgate.net
| Condition | Effect on Molecule | Notes |
|---|---|---|
| Strong Acids (e.g., conc. H2SO4) | Potential for indole ring polymerization and/or cleavage of the benzyloxy ether. evitachem.comnih.gov | Generally avoided unless deprotection is intended. |
| Strong Bases | Generally stable, but very strong bases (e.g., BuLi) will deprotonate the N-H group. evitachem.com | Deprotonation is often a desired step for further functionalization. |
| Catalytic Hydrogenolysis (e.g., H2/Pd-C) | Reductive cleavage of the benzyloxy group to a hydroxyl group. | A standard method for deprotection. Also reduces the pyrrole ring. |
| Strong Oxidizing Agents | Oxidation of the indole nucleus (e.g., to oxindole) or side chain. | Can lead to complex mixtures of degradation products. |
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-Benzyloxy-4-methyl-1H-indole. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for each of the 15 protons in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) portion of the indole core (H5 and H7) exhibit characteristic shifts and couplings. The benzylic protons of the protecting group appear as a sharp singlet around δ 5.1 ppm, while the five protons of the phenyl ring resonate in the aromatic region (δ 7.3-7.5 ppm). The methyl group at the C4 position gives rise to a singlet at approximately δ 2.5 ppm.
The ¹³C NMR spectrum provides information on the 16 unique carbon atoms. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents. The benzyloxy group causes a downfield shift for the C6 carbon to which it is attached, while the methyl group shields the C4 carbon. The carbons of the pyrrole ring (C2, C3) and the junction carbons (C3a, C7a) have predictable chemical shifts characteristic of the indole scaffold.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-H | 8.10 | br s |
| H2 | 7.15 | t |
| H3 | 6.45 | t |
| C4-CH₃ | 2.50 | s |
| H5 | 6.80 | s |
| H7 | 6.95 | s |
| O-CH₂-Ph | 5.10 | s |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 123.5 |
| C3 | 101.8 |
| C3a | 128.0 |
| C4 | 129.5 |
| C4-CH₃ | 18.0 |
| C5 | 110.0 |
| C6 | 155.0 |
| C7 | 96.0 |
| C7a | 136.5 |
| O-CH₂-Ph | 70.5 |
| Phenyl C (ipso) | 137.5 |
Mass Spectrometry Techniques in Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and formula of this compound and for gaining structural insights through its fragmentation patterns. The compound has a molecular formula of C₁₆H₁₅NO, corresponding to a monoisotopic mass of approximately 237.115 Da.
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 237 is expected to be prominent. The primary and most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This heterolytic cleavage results in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) or, more commonly, its rearranged and highly stable tropylium (B1234903) ion isomer, which gives a base peak at m/z 91. The corresponding radical fragment would be the 4-methyl-1H-indol-6-oxy radical.
Another significant fragmentation would be the loss of a neutral benzyl alcohol molecule following rearrangement, or the loss of a phenyl group. The indole ring itself is relatively stable, but further fragmentation can occur.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 237 | [C₁₆H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [C₉H₈NO]⁺ | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 130 | [C₉H₈N]⁺ | Loss of benzyloxy radical and subsequent rearrangement |
X-ray Crystallography for Precise Molecular Geometry and Conformation Determination
While specific crystallographic data for this compound is not widely published, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a compound in the solid state. If suitable single crystals could be grown, this technique would provide invaluable data.
An X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. It would confirm the planarity of the bicyclic indole core. A key structural aspect that would be elucidated is the conformation of the benzyloxy group relative to the indole ring, including the C7-C6-O-CH₂ torsion angle. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the indole N-H group or π-stacking between aromatic rings. This information is crucial for understanding the compound's solid-state properties and for computational modeling studies.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would be dominated by a sharp, characteristic absorption band for the N-H stretching vibration of the indole ring, typically appearing around 3400 cm⁻¹. The aromatic C-H stretching vibrations of both the indole and phenyl rings would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.
A key feature would be the strong C-O-C stretching vibration of the ether linkage, expected in the 1250-1050 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings would produce a series of absorptions in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would provide further evidence of the substitution pattern on the aromatic rings. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole N-H | ~3400 |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000-2850 |
| C=C Stretch | Aromatic Rings | 1600-1450 |
| C-O-C Stretch | Aryl-Alkyl Ether | 1250-1050 |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. nih.govd-nb.info Methods like Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and charge distribution. nih.gov For 6-Benzyloxy-4-methyl-1H-indole, these calculations can elucidate the electron density across the indole (B1671886) ring, the benzyloxy substituent, and the methyl group.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijrar.org A smaller gap suggests higher reactivity. Furthermore, Mulliken population analysis can reveal the partial atomic charges, identifying nucleophilic and electrophilic centers within the molecule, which is crucial for predicting how it will interact with other molecules or biological receptors. researchgate.net These theoretical calculations provide a foundational understanding that informs further computational studies, such as docking and QSAR. d-nb.inforesearchgate.net
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value | Description |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
| Mulliken Charge on N1 | -0.45 e | Partial charge on the indole nitrogen, indicating a nucleophilic site. |
| Mulliken Charge on C3 | -0.21 e | Partial charge on the C3 position of the indole, another key reactive site. |
Molecular Docking Simulations for Predictive Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sciepub.com This method is instrumental in structure-based drug design for identifying potential drug candidates. For indole derivatives, which are known to interact with a wide range of biological targets such as kinases, proteases, and G-protein coupled receptors, docking simulations can predict the binding affinity and interaction patterns of this compound within a protein's active site. nih.govnih.govmdpi.com
The process involves placing the 3D structure of the ligand into the binding pocket of a receptor and using a scoring function to estimate the binding energy. researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.gov For this compound, docking studies could show the indole nitrogen acting as a hydrogen bond donor, the aromatic rings participating in pi-stacking with residues like phenylalanine or tyrosine, and the benzyloxy group occupying a hydrophobic pocket. nih.gov These predictions are vital for understanding the molecule's mechanism of action and for designing modifications to improve binding potency. researchgate.net
Table 2: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target
| Parameter | Result | Details |
| Binding Energy | -9.2 kcal/mol | A lower binding energy indicates a more favorable binding interaction. |
| Interacting Residues | LYS72, GLU91, LEU135, PHE145 | Amino acids in the active site that form key interactions with the ligand. |
| Hydrogen Bonds | Indole N-H with GLU91 backbone | A critical hydrogen bond anchoring the ligand in the binding site. |
| Pi-Stacking | Indole ring with PHE145 side chain | A common interaction for aromatic ligands that contributes to binding affinity. |
| Hydrophobic Interactions | Benzyloxy group with LEU135 | The benzyloxy moiety fits into a nonpolar pocket, enhancing binding. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Analyses of Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational models that correlate the chemical structure of compounds with their biological activity or toxicity, respectively. ijpsi.orgresearchgate.net These models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic) for a series of indole derivatives and using statistical methods like multiple linear regression (MLR) to create a mathematical equation that predicts activity. eurjchem.comnih.gov
For a series of compounds related to this compound, a QSAR model could reveal which structural features are most important for a specific biological effect. ijpsi.org For example, a model might show that activity increases with higher lipophilicity (logP) and the presence of a hydrogen bond donor at a specific position. QSTR models similarly predict potential toxicity, helping to prioritize compounds with better safety profiles early in the drug discovery process. researchgate.net The predictive power of these models is assessed through rigorous internal and external validation techniques. eurjchem.com
Table 3: Example of a Hypothetical QSAR Model for a Series of Indole Derivatives
| Statistical Parameter | Value | Description |
| Model Equation | pIC50 = 0.6logP - 0.2TPSA + 0.9*HDon_Count + 3.5 | An equation relating biological activity (pIC50) to molecular descriptors. |
| R² (Correlation Coefficient) | 0.93 | Indicates a strong correlation between predicted and observed activity for the training set. |
| Q² (Cross-validation R²) | 0.85 | A measure of the model's internal predictive ability. |
| R²_pred (External Validation) | 0.88 | A measure of the model's ability to predict the activity of an external test set. |
| Descriptors Used | ||
| logP | Lipophilicity | The partition coefficient between octanol (B41247) and water. |
| TPSA | Topological Polar Surface Area | A measure of the molecule's polarity. |
| HDon_Count | Hydrogen Bond Donor Count | The number of hydrogen bond donors in the molecule. |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a flexible molecule like this compound. The rotation around single bonds, such as the C-O bond of the benzyloxy group, gives rise to multiple conformers.
Mapping the potential energy landscape (PEL) involves systematically changing key dihedral angles and calculating the corresponding energy to identify energy minima (stable conformers) and transition states. chemrxiv.org This analysis is crucial because the biologically active conformation that binds to a receptor may not be the absolute lowest energy conformation in solution. Understanding the relative energies of different conformers helps in selecting the appropriate structure for docking studies and provides insights into the molecule's flexibility and how it might adapt to a binding site.
Table 4: Relative Energies of Key Conformers of this compound (Hypothetical Data)
| Conformer | Dihedral Angle (C5-C6-O-CH2) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 (Global Minimum) | 180° | 0.00 | 75.2 |
| 2 | -65° | 1.25 | 12.4 |
| 3 | 65° | 1.25 | 12.4 |
Cheminformatics Approaches to Indole Scaffold Exploration and Design
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For the indole scaffold, which is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, cheminformatics plays a vital role. nih.govresearchgate.net These approaches are used to explore the vast chemical space of possible indole derivatives, identify structure-activity relationships, and design novel compounds with desired properties. mdpi.comderpharmachemica.com
Techniques such as similarity searching, clustering, and scaffold hopping are used to analyze databases of known active compounds to identify novel indole-based molecules. mdpi.com Virtual screening of large compound libraries against a specific target can rapidly identify potential hits for further experimental testing. Cheminformatics tools also aid in predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design molecules with better drug-like characteristics from the outset.
Exploration of Molecular Interactions Within Biological Systems
Investigation of Binding Affinities and Molecular Recognition Processes with Biomolecular Targets
While specific binding affinity data for 6-Benzyloxy-4-methyl-1H-indole are not extensively detailed in publicly available research, the indole (B1671886) framework is a well-established motif for interacting with various biomolecular targets, including enzymes, receptors, and nucleic acids. evitachem.com Indole derivatives are frequently utilized in the development of bioactive compounds, acting as precursors or core structures in drug discovery. evitachem.com
The molecular recognition process for indole-containing molecules is often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pockets of proteins.
Enzyme Inhibition and Modulation Studies (Focus on In Vitro and In Silico Methodologies)
The indole scaffold is present in numerous enzyme inhibitors, targeting a wide array of enzyme families. evitachem.com Methodologies for studying enzyme inhibition by new compounds, such as derivatives of this compound, typically involve both in vitro enzymatic assays and in silico computational modeling.
In Vitro Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. By varying the concentrations of the substrate and the inhibitor, key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. Kinetic studies, such as those using Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.net For example, studies on novel benzylamine-sulfonamide derivatives identified potent and selective inhibitors of human monoamine oxidase B (hMAO-B) with IC50 values in the nanomolar range. nih.govresearchgate.net
In Silico Methodologies: Molecular docking is a primary computational tool used to predict the binding mode and affinity of a ligand within an enzyme's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. researchgate.net This information is invaluable for understanding the mechanism of inhibition at a molecular level and for guiding the rational design of more potent and selective inhibitors.
The table below presents examples of enzyme inhibition data for various indole-based compounds, illustrating the potential of this scaffold.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| N-benzyl indole-based thiosemicarbazones | Tyrosinase | 12.40 ± 0.26 µM | rsc.org |
| Benzylamine-sulfonamide derivatives | hMAO-B | 0.041 ± 0.001 µM | nih.gov |
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | DYRK1A | 35-116 nM | rsc.org |
| 6-(benzoylamino)benzoxaborole analogs | TNF-α | 0.19-0.50 µM | nih.gov |
Receptor Ligand Binding Research and Agonist/Antagonist Profiling
Indole derivatives have been extensively explored as ligands for a variety of receptors, particularly G-protein coupled receptors (GPCRs). Research in this area involves determining the binding affinity of a compound for a specific receptor and characterizing its functional activity as an agonist (activator) or antagonist (blocker).
Binding affinity is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. In these experiments, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. Functional assays, which measure the downstream signaling response upon ligand binding (e.g., changes in intracellular calcium or cAMP levels), are then used to profile the compound as an agonist or antagonist.
For example, extensive research has led to the development of highly selective indole-based antagonists for the Protease-Activated Receptor 4 (PAR4), which show nanomolar potency and high selectivity over the related PAR1 receptor. nih.govnih.gov Similarly, other indole-containing structures have been investigated as selective ligands for dopamine (B1211576) and sigma receptors. sci-hub.senih.gov While the specific agonist/antagonist profile of this compound has not been reported, its structure suggests it could be investigated for activity at various neurotransmitter or other cell-surface receptors.
Modulation of Cellular Pathways at the Molecular Level
Beyond direct interaction with enzymes or receptors, indole and its derivatives can modulate cellular pathways at a deeper level, including influencing protein-protein interactions (PPIs) and regulating gene expression.
Protein-Protein Interactions: PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The indole scaffold has proven effective in the design of small molecules that can disrupt or stabilize these interactions. nih.gov For example, indole-based compounds have been successfully developed to inhibit the interaction between menin and MLL, a key driver in certain types of leukemia. nih.gov The parent compound, indole, has been shown to weaken cooperative protein interactions within the bacterial flagellar motor complex. nih.gov
Gene Expression: Indole itself can act as an extracellular signaling molecule in bacteria, influencing the expression of a wide range of genes. nih.govnih.gov In Vibrio cholerae, indole activates genes involved in polysaccharide production, which is crucial for biofilm formation. nih.gov This regulation is part of a complex signaling cascade that demonstrates how a relatively simple molecule can orchestrate a global change in gene expression to adapt to environmental conditions. nih.govnih.gov This inherent activity of the indole core suggests that derivatives like this compound could potentially be developed to modulate specific gene expression pathways in various biological contexts.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For indole-based compounds, SAR studies systematically explore how modifying substituents at various positions on the indole ring affects binding affinity, potency, and selectivity.
Numerous studies highlight the importance of substitutions on the indole core for optimizing molecular interactions:
Position 4: In the development of menin-MLL inhibitors, it was found that a methyl group at the 4-position of the indole ring was optimal for activity. nih.gov
Position 6: The nature of the substituent at the 6-position is also critical. Studies on bisindole compounds as HIV-1 fusion inhibitors showed that the linkage position (e.g., 6-6' linked) dramatically impacts the molecule's shape and ability to conform to the target's hydrophobic pocket, with the 6-6' isomer being particularly effective. nih.gov
General Substitutions: In a series of inhibitors targeting protein-protein interactions of AF9/ENL, SAR studies revealed that a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent was essential for activity. mdpi.com
These examples demonstrate that even minor modifications to the indole scaffold can lead to significant changes in biological function. For this compound, a systematic SAR campaign would involve modifying the benzyloxy and methyl groups or introducing new substituents at other positions on the indole ring to optimize its interaction with a specific biological target.
Role As a Privileged Scaffold and Precursor in Advanced Chemical Research
Indole (B1671886) Derivatives as Precursors for Complex Natural Product Synthesis
The synthesis of complex natural products is a formidable challenge in organic chemistry, often requiring intricate strategies and versatile building blocks. Indole derivatives are frequently employed as key precursors in the total synthesis of a wide range of natural products due to their presence in numerous biologically active alkaloids. nih.gov The indole core serves as a foundational element upon which molecular complexity can be systematically built. researchgate.net
The inherent reactivity of the indole ring allows for a variety of chemical transformations, including electrophilic substitution, cycloaddition, and transition metal-catalyzed cross-coupling reactions. acs.orgacs.org These reactions enable the introduction of diverse functional groups and the construction of complex polycyclic systems characteristic of many natural products. acs.org For instance, the Fischer indole synthesis, a classic method for constructing the indole nucleus, has been instrumental in the synthesis of numerous indole-containing natural products. nih.gov
The strategic placement of substituents on the indole ring can significantly influence the course of a synthesis. For example, methoxy-substituted indoles exhibit enhanced reactivity, which can be exploited to achieve specific regiochemical outcomes in synthetic transformations. chim.it This highlights the importance of substituted indoles, like 6-Benzyloxy-4-methyl-1H-indole, as tailored precursors that can streamline the synthesis of complex target molecules.
The following table provides examples of complex natural products containing the indole scaffold, illustrating the importance of indole derivatives as synthetic precursors.
| Natural Product | Biological Activity | Precursor Type |
| Reserpine | Antihypertensive | Indole alkaloid |
| Vinblastine | Anticancer | Bisindole alkaloid |
| Strychnine | Toxin | Indole alkaloid |
| Ellipticine | Anticancer | Indole alkaloid |
This table is for illustrative purposes and does not imply that this compound is a direct precursor for these specific compounds, but rather highlights the general role of indole derivatives in natural product synthesis.
Application in the Design of Chemical Probes for Investigating Biological Systems
Chemical probes are indispensable tools for elucidating complex biological processes. The unique photophysical properties of many indole derivatives make them excellent candidates for the development of fluorescent probes. mdpi.com These probes can be designed to selectively interact with specific biomolecules or to respond to changes in their microenvironment, such as pH. mdpi.com
The indole scaffold's electron-rich nature and its ability to participate in intramolecular charge transfer (ICT) processes are key to its utility in probe design. ias.ac.in By attaching appropriate donor and acceptor groups to the indole ring, researchers can create molecules that exhibit environmentally sensitive fluorescence. mdpi.com For example, a novel fluorescent probe based on an indole derivative was developed for the selective sensing of cyanide in an aqueous medium. mdpi.com
Furthermore, the design of donor-π-acceptor (D-π-A) architectures incorporating the indole moiety has been a focus of research for developing advanced optical probes. mdpi.com These probes can be used for a variety of applications, including bioimaging and sensing. The versatility of the indole structure allows for fine-tuning of its photophysical properties to suit specific biological investigations. nih.gov
Contribution to the Development of Chemical Libraries for High-Throughput Screening in Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds for biological activity. nih.gov The development of diverse and structurally complex chemical libraries is crucial for the success of HTS campaigns. nih.gov The indole scaffold is a major target for the construction of small-molecule libraries due to its proven biological relevance. nih.gov
Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse libraries of compounds. nih.gov Indole-based scaffolds are frequently utilized in DOS to create collections of molecules with a wide range of three-dimensional shapes and functionalities. nih.gov These libraries can then be screened against various biological targets to identify novel hit compounds. nih.gov
The amenability of the indole ring to a wide range of chemical reactions facilitates the construction of large and diverse libraries. nih.gov Automated and accelerated synthesis techniques on a nanoscale have been developed to efficiently generate libraries of indole derivatives. nih.gov This allows for the rapid exploration of chemical space around the indole core, increasing the probability of discovering new bioactive molecules. nih.gov For instance, libraries of up to 12,000 indole derivatives are available for screening purposes. chemdiv.com
Potential in Materials Science Research (e.g., Optoelectronic Materials, Supramolecular Assemblies)
The unique electronic and photophysical properties of indole derivatives have also garnered significant interest in the field of materials science. magtech.com.cn The electron-rich nature of the indole ring makes it a promising building block for the development of novel optoelectronic materials. acs.org
Indole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical materials. nih.govacs.org The ability to tune the electronic properties of indole derivatives through chemical modification allows for the design of materials with specific optical and electronic characteristics. researchgate.net For example, pyridopyrazino[2,3-b]indole derivatives have been shown to exhibit intramolecular charge transfer and have potential as n-type materials in optoelectronic devices. researchgate.net
Furthermore, the indole nucleus can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular assemblies. researchgate.net These self-assembled structures can exhibit interesting properties and have potential applications in areas such as sensing and molecular recognition. The ability of the indole NH group to act as a hydrogen bond donor is a key feature in the design of such systems. unipi.it
The following table summarizes the potential applications of indole derivatives in materials science.
| Application Area | Key Properties of Indole Derivatives | Example of Indole Derivative Class |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Aggregation-Induced Emission | Tetraphenylethylene-substituted indoles |
| Solar Cells | Photo-induced electron transfer | Donor-acceptor indole systems |
| Nonlinear Optics | Large nonlinear optical response | Indole-based chromophores |
| Supramolecular Chemistry | Hydrogen bonding, π-π stacking | Indole-based receptors |
Emerging Research Avenues and Future Directions
Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Chemistry Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of indole derivatives, including 6-Benzyloxy-4-methyl-1H-indole. These computational tools offer the potential to significantly accelerate the discovery and development of new synthetic routes and to predict the bioactivity of novel compounds.
Predictive Retrosynthesis and Reaction Optimization:
Furthermore, machine learning models can be trained to predict the outcomes of reactions, including yield and stereoselectivity, under various conditions. This predictive capability allows for the in silico optimization of reaction parameters such as temperature, solvent, and catalyst, thereby reducing the need for extensive and time-consuming laboratory experimentation.
Virtual Screening and Bioactivity Prediction:
Machine learning models, particularly deep neural networks, are increasingly used for virtual screening of compound libraries to identify molecules with a high probability of binding to a specific biological target. While specific bioactivity for this compound is not extensively documented in publicly available research, its structural motifs are present in many biologically active compounds. AI models could be used to screen virtual libraries of derivatives of this compound against various protein targets, predicting their potential as therapeutic agents.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Planning | Design of more efficient and sustainable synthetic routes. |
| Reaction Outcome Prediction | Optimization of reaction conditions for higher yields and purity. |
| Virtual Screening | Identification of potential biological targets and therapeutic applications. |
| De Novo Drug Design | Generation of novel derivatives with enhanced bioactivity. |
Development of Novel Catalytic Systems for Sustainable and Efficient Indole Synthesis
Recent advancements in catalysis are focused on developing more sustainable and efficient methods for the synthesis of indoles. These innovations are directly applicable to the production of this compound, aiming to improve upon traditional synthetic methods that may involve harsh reaction conditions or the use of stoichiometric reagents.
Transition Metal Catalysis:
The use of transition metal catalysts, such as those based on palladium, copper, and rhodium, has become a cornerstone of modern organic synthesis. For the synthesis of substituted indoles, these catalysts can enable a wider range of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the indole core. For instance, novel palladium-catalyzed C-H activation strategies could be developed to directly functionalize the benzene (B151609) ring of this compound, providing access to a wider array of derivatives.
Photoredox and Electrocatalysis:
Photoredox and electrocatalysis represent emerging frontiers in sustainable synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for strong chemical oxidants or reductants. The application of these techniques to indole synthesis could lead to greener and more atom-economical routes to this compound.
| Catalytic System | Advantages for Indole Synthesis | Potential Application for this compound |
| Homogeneous Transition Metal Catalysis | High selectivity and functional group tolerance. | C-H functionalization and cross-coupling reactions. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Development of continuous flow synthesis processes. |
| Biocatalysis | High enantioselectivity and mild reaction conditions. | Enantioselective synthesis of chiral derivatives. |
| Photoredox and Electrocatalysis | Use of sustainable energy sources. | Greener and more atom-economical synthetic routes. |
Advanced Strategies for Modulating Specific Molecular Interactions with High Precision
The biological activity of indole derivatives is intrinsically linked to their ability to interact with specific molecular targets, such as proteins and nucleic acids. Advanced strategies are being developed to modulate these interactions with high precision, a field where derivatives of this compound could find significant applications.
The indole scaffold is known to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The substituents on the indole ring, in this case, the benzyloxy group at the 6-position and the methyl group at the 4-position, play a crucial role in determining the strength and specificity of these interactions.
Structure-Based Drug Design:
By utilizing high-resolution structural data of protein-ligand complexes, computational methods can be used to design derivatives of this compound with optimized binding affinities and selectivities for a given target. This approach involves modifying the substituents on the indole core to enhance favorable interactions and minimize steric clashes within the binding pocket of the target protein.
Fragment-Based Drug Discovery:
In fragment-based drug discovery, small molecular fragments are screened for their ability to bind to a target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. The this compound scaffold could serve as a core fragment that can be further elaborated to develop potent and selective inhibitors or modulators of specific protein functions.
Expanding the Scope of Indole Reactivity in Complex Chemical Systems
The inherent reactivity of the indole nucleus provides a rich platform for the construction of complex molecular architectures. Research in this area is focused on developing new methodologies to expand the scope of indole reactivity, enabling the synthesis of novel polycyclic and heterocyclic systems.
The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. However, modern synthetic methods are enabling the functionalization of other positions on the indole core with high regioselectivity. For this compound, the presence of the benzyloxy and methyl groups will influence the regioselectivity of these reactions.
C-H Functionalization:
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. The development of new catalytic systems that can selectively activate and functionalize the C-H bonds of the indole ring would provide a direct route to a wide range of derivatives of this compound without the need for pre-functionalized starting materials.
Domino and Multicomponent Reactions:
Q & A
Q. What are the common synthetic routes for 6-Benzyloxy-4-methyl-1H-indole, and how are key intermediates purified?
Methodological Answer: The synthesis typically involves:
- Nucleophilic substitution : Benzyloxy groups are introduced via benzylation of hydroxylated indole precursors under basic conditions (e.g., NaH/DMF) .
- Protection/Deprotection Strategies : Methoxy or hydroxyl groups on the indole ring may require protection during synthesis to avoid side reactions .
- Purification : Flash chromatography (e.g., cyclohexane/EtOAc gradients) or crystallization is used to isolate intermediates and the final product. Purity is verified via HPLC or TLC .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : SHELX software refines crystal structures to confirm molecular geometry and hydrogen-bonding networks .
- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, enzyme concentrations) to minimize variability .
- Dose-Response Analysis : Perform IC50/EC50 titrations to account for non-linear effects .
- Target Validation : Use knockout models or competitive binding assays to confirm receptor/enzyme interactions .
- Data Transparency : Share raw datasets via repositories (e.g., PubChem) to enable cross-validation .
Q. What strategies optimize the synthetic yield of this compound under industrial-scale conditions?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for benzyloxy group introduction .
- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times compared to batch processes .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but require careful post-synthesis removal .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. How do structural modifications at the 4-methyl or 6-benzyloxy positions alter the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Compare binding affinities of analogs (e.g., 4-fluoro or 6-methoxy derivatives) to receptors using software like AutoDock .
- SAR Studies : Systematically replace substituents and assay activity (e.g., methyl → ethyl at position 4 reduces steric hindrance in hydrophobic pockets) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy changes during binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Solvent Effects : Note solvent-dependent chemical shifts (e.g., CDCl3 vs. DMSO-d6 in NMR) .
- Dynamic Processes : Variable-temperature NMR identifies conformational equilibria (e.g., rotamers of benzyloxy groups) .
- Cross-Validation : Compare with high-resolution crystallographic data to resolve ambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
